![molecular formula C21H24ClN3O2S2 B2661652 (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217206-31-9](/img/structure/B2661652.png)
(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O2S2 and its molecular weight is 450.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for its efficacy in various therapeutic applications, particularly in cancer treatment.
- IUPAC Name : this compound
- Molecular Formula : C21H24ClN3O2S
- Molecular Weight : 450.0 g/mol
- CAS Number : 1217255-34-9
The biological activity of this compound is primarily attributed to its interaction with tubulin, a key protein in the cellular structure. The compound is believed to bind to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This action can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some of the key findings from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 0.5 | Inhibition of tubulin polymerization |
A375 (melanoma) | 0.7 | Induction of apoptosis |
PC-3 (prostate) | 0.6 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may be effective against both drug-sensitive and multidrug-resistant cancer cells, suggesting a broad spectrum of activity .
In Vivo Studies
In vivo studies have further validated the anticancer potential of this compound. For instance, xenograft models using human prostate and melanoma cancer cells showed promising results:
Study | Treatment Duration | Dose (mg/kg) | % Tumor Growth Inhibition |
---|---|---|---|
Prostate Cancer | 21 days | 15 | 30% |
Melanoma | 21 days | 15 | 25% |
These findings suggest that the compound not only inhibits tumor growth but also exhibits minimal neurotoxicity, making it a candidate for further development in cancer therapies .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound significantly influences its biological activity. The thiazole and thiophene rings contribute to the binding affinity for tubulin, while the morpholinoethyl group enhances solubility and bioavailability.
Case Studies
Several case studies have highlighted the effectiveness of similar thiazole derivatives in treating various cancers:
- SMART Compounds : A class of thiazole derivatives demonstrated potent cytotoxicity by targeting tubulin, leading to cell cycle arrest and apoptosis across multiple cancer types .
- COX-II Inhibitors : Related compounds have shown promise as selective COX-II inhibitors with anti-inflammatory properties, indicating a potential dual role in cancer therapy .
Propriétés
IUPAC Name |
(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2.ClH/c1-16-4-2-6-18-20(16)22-21(28-18)24(10-9-23-11-13-26-14-12-23)19(25)8-7-17-5-3-15-27-17;/h2-8,15H,9-14H2,1H3;1H/b8-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQQDMSOGIVDMG-USRGLUTNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.